molecular formula C18H19N5O4 B2699415 8-(4-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 887888-98-4

8-(4-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B2699415
CAS No.: 887888-98-4
M. Wt: 369.381
InChI Key: UJBWJHMVJJNUHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a high-purity chemical reagent designed for investigative use in pharmaceutical and life sciences research. This complex purine derivative is supplied to aid in early-stage drug discovery and biochemical profiling. Its core structure suggests potential as a key intermediate or target for synthesizing novel therapeutic agents. Researchers may utilize this compound in exploratory studies to investigate its mechanism of action, which could involve the modulation of various purinergic signaling pathways or enzyme inhibition. Specific applications may include in vitro assay development, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules in medicinal chemistry programs. This product is intended for use by qualified laboratory professionals only. It is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use. Please refer to the product's Certificate of Analysis for detailed specifications on identity, purity, and stability.

Properties

IUPAC Name

6-(4-methoxyphenyl)-4-methyl-2-(2-oxopropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4/c1-11(24)10-23-16(25)14-15(20(2)18(23)26)19-17-21(8-9-22(14)17)12-4-6-13(27-3)7-5-12/h4-7H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBWJHMVJJNUHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)OC)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(4-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a synthetic derivative of imidazopurine, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H26N6O4C_{21}H_{26}N_{6}O_{4} with a molecular weight of approximately 426.477 g/mol. The structure features a methoxyphenyl group and an imidazopyrimidine core, which are critical for its biological activity.

Structural Representation

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC21H26N6O4C_{21}H_{26}N_{6}O_{4}
Molecular Weight426.477 g/mol

Anticancer Activity

Recent studies have indicated that derivatives of imidazopyrimidine compounds exhibit significant anticancer properties. For instance, a study involving similar structures showed that these compounds could inhibit cell proliferation in various cancer cell lines through the induction of apoptosis and cell cycle arrest. The MTT assay was commonly employed to assess cytotoxicity against HeLa and HEK-293T cells, revealing promising results for compounds with structural similarities to our target compound .

The proposed mechanism of action for this class of compounds includes:

  • Inhibition of DNA synthesis : Compounds like this compound may interfere with nucleotide metabolism.
  • Targeting specific kinases : Some studies suggest that these compounds can inhibit various kinases involved in cancer cell signaling pathways.
  • Receptor modulation : The compound may also act as a modulator for certain neurotransmitter receptors (e.g., dopamine D2 receptors), which can influence tumor growth dynamics .

Case Study 1: Antitumor Efficacy

A recent investigation demonstrated that a structurally related compound exhibited significant antitumor efficacy when administered in vivo. The study utilized a mouse model with xenografted tumors and reported a reduction in tumor size by approximately 50% compared to control groups. The treatment was associated with increased apoptosis markers in tumor tissues .

Case Study 2: Pharmacokinetics and Toxicology

In another study focusing on pharmacokinetics, the compound was evaluated for its absorption, distribution, metabolism, and excretion (ADME) properties. Results indicated favorable pharmacokinetic profiles with moderate bioavailability and low toxicity in animal models. These findings support further development for clinical applications .

Comparison with Similar Compounds

Core Structural Similarities and Variations

The imidazo[2,1-f]purine-2,4-dione scaffold is shared among several compounds in the evidence. Key differences lie in substituent groups, which dictate pharmacological profiles:

Compound Substituents Key Structural Differences Biological Activity Reference
Target Compound 8-(4-methoxyphenyl), 1-methyl, 3-(2-oxopropyl) Reference standard for comparison Not explicitly stated in evidence N/A
8-(3-Methoxypropyl)-7-{4-[(3-methoxypropyl)amino]phenyl}-1,3-dimethyl analog () Methoxypropyl chains at positions 7 and 8 Increased hydrophilicity due to methoxypropyl groups vs. 4-methoxyphenyl Not provided, but solubility likely enhanced
Compound 5 () 8-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-butyl) Isoquinoline substituent with dimethoxy groups High affinity for 5-HT1A, D2 receptors; PDE4B1/PDE10A inhibition
8-(3-Chloro-4-methoxyphenylamino)propyl analog () Chloro-methoxyphenylamino propyl chain Electrophilic chloro group may enhance receptor binding Potential selectivity for aminergic receptors
Pyrimidin-2,4-dione derivatives () Fluorinated/hydroxymethyl substituents Pyrimidine core vs. purine core Unclear; structural analogs often target enzymes or DNA

Pharmacological and Physicochemical Properties

  • Receptor Affinity: Compound 5 () demonstrates that bulky substituents (e.g., dihydroisoquinolinyl) enhance 5-HT1A/D2 binding, suggesting the target compound’s 4-methoxyphenyl group may offer moderate affinity for these receptors.
  • Enzyme Inhibition : The ketone in the 2-oxopropyl chain (target compound) could mimic carbonyl groups in PDE inhibitors (), though activity depends on substituent positioning.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-(4-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step protocols. For example, imidazo-purine cores are assembled via cyclization reactions using precursors like substituted purines and imidazole derivatives. Key steps include:

  • Substituent introduction : The 4-methoxyphenyl group is often added via Suzuki-Miyaura coupling (Pd catalysis) .
  • Oxopropyl attachment : Achieved through nucleophilic substitution or Michael addition under basic conditions (e.g., K₂CO₃ in DMF) .
  • Optimization : Reaction temperatures (60–100°C) and solvent polarity (e.g., DCM vs. ethanol) critically affect yield and purity. Automated platforms (e.g., flow chemistry) improve reproducibility in multi-step syntheses .

Q. How can researchers characterize the solubility and stability of this compound under experimental conditions?

  • Methodological Answer :

  • Solubility : Use HPLC-grade solvents (e.g., DMSO for stock solutions) with UV-Vis spectroscopy to quantify solubility limits. The methoxyphenyl group enhances aqueous solubility compared to non-polar analogs .
  • Stability : Conduct accelerated degradation studies (e.g., pH 3–10 buffers, 40°C) monitored via LC-MS. The oxopropyl moiety may hydrolyze under acidic conditions, requiring pH-controlled storage .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer :

  • Enzyme inhibition : Screen against kinases or phosphodiesterases using fluorescence-based assays (e.g., ADP-Glo™ for kinases) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Compare to structurally similar compounds (e.g., 8-(2,4-dimethoxyphenyl) analogs) to identify structure-activity relationships .

Advanced Research Questions

Q. How can conflicting data on this compound’s biological activity across studies be resolved?

  • Methodological Answer :

  • Comparative meta-analysis : Normalize data using standardized protocols (e.g., consistent cell lines, assay durations). For example, discrepancies in IC₅₀ values may arise from variations in cell passage numbers or serum concentrations .
  • Orthogonal validation : Confirm activity via CRISPR-based target knockdown or isotopic labeling (e.g., ³H-thymidine incorporation for antiproliferative effects) .

Q. What computational strategies are effective for predicting its binding modes to enzymatic targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with crystal structures of purine-binding enzymes (e.g., adenosine deaminase). The imidazo-purine core likely occupies the catalytic pocket, while the 4-methoxyphenyl group contributes to hydrophobic interactions .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Pay attention to hydrogen bonds between the oxopropyl group and catalytic residues (e.g., Asp/Glu) .

Q. How can synthetic byproducts or degradation products be identified and mitigated during scale-up?

  • Methodological Answer :

  • Process analytics : Implement PAT (Process Analytical Technology) tools like in-situ FTIR to monitor intermediates. Common byproducts include de-methylated analogs (due to methoxy group instability) .
  • Purification : Use preparative HPLC with C18 columns and gradient elution (ACN/water + 0.1% TFA). LC-HRMS (Q-TOF) identifies impurities at <0.1% levels .

Q. What experimental designs are optimal for studying its pharmacokinetics in preclinical models?

  • Methodological Answer :

  • ADME profiling : Conduct in vitro assays:
  • Permeability : Caco-2 monolayers (apparent permeability coefficient, Papp).
  • Metabolic stability : Liver microsomes (human/rodent) with LC-MS/MS quantification .
  • In vivo PK : Administer IV/PO doses in rodents, collect plasma samples at 0–24h, and quantify via UPLC-MS. The oxopropyl group may reduce half-life due to esterase-mediated cleavage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.